molecular formula C27H31F5N2O4 B13099433 (2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate

(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate

Cat. No.: B13099433
M. Wt: 542.5 g/mol
InChI Key: CUHNFHKVOBTVCD-CABCVRRESA-N
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Description

(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of Substituents: The tert-butyl, dimethyl, and perfluorophenoxycarbonyl groups are introduced through various substitution reactions, often involving reagents like tert-butyl chloride, dimethyl sulfate, and perfluorophenyl chloroformate.

    Final Coupling: The final product is obtained through coupling reactions, which may involve catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-tert-Butyl 2,5-dimethyl-4-(4-((perfluorophenoxy)carbonyl)-2-propylphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H31F5N2O4

Molecular Weight

542.5 g/mol

IUPAC Name

tert-butyl (2S,5R)-2,5-dimethyl-4-[4-(2,3,4,5,6-pentafluorophenoxy)carbonyl-2-propylphenyl]piperazine-1-carboxylate

InChI

InChI=1S/C27H31F5N2O4/c1-7-8-16-11-17(25(35)37-24-22(31)20(29)19(28)21(30)23(24)32)9-10-18(16)33-12-15(3)34(13-14(33)2)26(36)38-27(4,5)6/h9-11,14-15H,7-8,12-13H2,1-6H3/t14-,15+/m1/s1

InChI Key

CUHNFHKVOBTVCD-CABCVRRESA-N

Isomeric SMILES

CCCC1=C(C=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)N3C[C@@H](N(C[C@H]3C)C(=O)OC(C)(C)C)C

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)N3CC(N(CC3C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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